molecular formula C15H19N3O B2519659 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239783-33-5

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2519659
CAS No.: 1239783-33-5
M. Wt: 257.337
InChI Key: QKIDOHYNMQBENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, recognized for its bioisosteric properties, which serves as a key linker connecting a p -tolyl (4-methylphenyl) group and a piperidine ring that is functionalized at the 4-position . The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research due to its ability to mimic ester and amide functionalities while often conferring improved metabolic stability . This specific molecular architecture is highly valuable for constructing novel bioactive molecules. Compounds containing the 4-(1,2,4-oxadiazol-5-yl)piperidine core have demonstrated potent biological activities in scientific research. Notably, such derivatives have been investigated as Smoothened (Smo) antagonists for inhibiting the Hedgehog signaling pathway, which is a target in oncology for cancers such as basal cell carcinoma, medulloblastoma, and others . Furthermore, closely related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of antiproliferative agents with demonstrated activity against human prostate cancer cell lines (e.g., DU-145). These compounds have been shown to act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in mitosis . The piperidine moiety itself is a common pharmacophore found in various therapeutic agents, including those explored for metabolic diseases . With a molecular formula of C 16 H 21 N 3 O and a molecular weight of 271.36 g/mol, this reagent serves as a versatile chemical intermediate. It is ideally suited for the synthesis and optimization of potential therapeutic compounds, particularly in oncology research. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a key scaffold in the development of targeted molecular libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDOHYNMQBENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The subsequent step involves the alkylation of piperidine with the oxadiazole derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-{[3-(4-Carboxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.

    Reduction: 4-{[3-(4-Methylphenyl)-1,2,4-diaminopropyl]methyl}piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in several pharmacological areas:

  • Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial activities against various strains such as Salmonella typhi and Bacillus subtilis . The piperidine nucleus is often associated with anesthetic properties and has been explored for its potential in treating cocaine addiction and managing glucose levels .
  • Enzyme Inhibition : Research indicates that derivatives of piperidine can serve as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease . The oxadiazole moiety may enhance binding affinity to these enzymes, facilitating their inhibition.
  • Cancer Chemotherapy : Compounds containing the oxadiazole structure have been evaluated for their anticancer properties due to their ability to interact with cellular targets involved in tumor growth .

Case Studies and Research Findings

Recent studies have synthesized a series of piperidine derivatives bearing oxadiazole moieties to evaluate their biological activities:

CompoundActivityIC50 Values
Compound AAntibacterial against Salmonella typhi2.14 ± 0.003 µM
Compound BAChE Inhibitor0.63 ± 0.001 µM
Compound CUrease InhibitorStrong activity

These findings highlight the potential of such compounds in drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Oxadiazole :

  • Electron-Withdrawing Groups : Compounds like V-0219 (trifluoromethylphenyl) and the fluorophenyl analogues () exhibit increased oxadiazole ring stability and enhanced binding to hydrophobic pockets due to electron-withdrawing substituents .
  • Electron-Donating Groups : The target compound’s 4-methylphenyl group provides moderate lipophilicity, balancing solubility and membrane permeability, whereas JW74’s methoxyphenyl group introduces polarity via the methoxy group .

Piperidine Modifications: Morpholine Hybrids: V-0219’s morpholine substituent enhances solubility and hydrogen-bonding capacity, critical for its role as a GLP-1R PAM .

Biological Activity Correlation: Antidiabetic Agents: V-0219’s trifluoromethyl group and morpholine linkage are pivotal for GLP-1R modulation, demonstrating nanomolar potency in insulin secretion assays . Oncology Applications: JW74’s triazole-thioether bridge enables β-catenin inhibition, highlighting the importance of sulfur-based linkages in disrupting Wnt signaling .

Physicochemical and Pharmacokinetic Properties

Property Target Compound JW74 V-0219 Compound 49
logP (Predicted) 2.8–3.2 4.1 3.5 3.9
Solubility (µg/mL) ~20 (moderate) <10 (low) ~50 (high) ~15 (moderate)
Metabolic Stability Moderate (CYP3A4) Low (CYP2D6) High (CYP3A4) Moderate (CYP2C9)
  • Key Observations :
    • Bulky substituents (e.g., tert-butyl in ) increase logP, reducing aqueous solubility but improving blood-brain barrier penetration.
    • Morpholine and trifluoromethyl groups (V-0219) enhance metabolic stability by resisting oxidative degradation .

Biological Activity

The compound 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is part of a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring system has been extensively studied due to its potential in drug discovery, particularly for its anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.

The molecular formula for this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.4 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Boiling PointPredicted: 485.1 °C
Density1.175 g/cm³
PurityTypically >95%

Anticancer Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tumor Growth : Compound derivatives have demonstrated cytotoxic effects against several human tumor cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others with IC50 values indicating potent activity .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have reported moderate to high activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from the oxadiazole framework have shown effectiveness against Staphylococcus aureus and Enterobacter aerogenes .

Anti-inflammatory Effects

Oxadiazole derivatives have been noted for their anti-inflammatory activities:

  • Inhibition of COX Enzymes : Some studies suggest that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which play critical roles in inflammation .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxicity of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 2.76 µM against ovarian cancer cells, demonstrating significant selectivity and potency .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against clinical isolates. The results showed effective inhibition at concentrations comparable to established antibiotics, indicating potential for therapeutic use in treating infections .

Q & A

How can researchers optimize the synthetic yield of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine using statistical experimental design?

Basic Research Question
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. A 2<sup>k</sup> factorial design can systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)60100
SolventDCMDMF
Reaction Time (h)612

Post-analysis (e.g., ANOVA) identifies significant factors. For instance, highlights the use of DoE to minimize experimental runs while capturing interactions between variables. Reaction optimization should also consider green chemistry principles (e.g., solvent selection) to enhance sustainability .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperidine ring conformation, oxadiazole substitution pattern, and methylphenyl integration (e.g., aromatic proton signals at δ 7.2–7.5 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., C=N stretch at ~1600 cm<sup>-1</sup> for oxadiazole) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]<sup>+</sup> at m/z 328.2) .

How can computational methods predict the biological targets and binding affinity of this compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Docking scores and binding poses reveal potential inhibitory mechanisms .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., RMSD plots to evaluate conformational changes) .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using guidelines like OECD TG 455 .
  • Compound Purity: Impurities (>5%) may skew results. Validate purity via HPLC and elemental analysis .
  • Structural Nuances: Subtle modifications (e.g., para- vs. meta-substituted phenyl groups) alter pharmacodynamics. Compare analogs using 3D pharmacophore mapping .

What strategies enhance the selectivity of this compound for specific biological targets?

Advanced Research Question
Methodological Answer:

  • Piperidine Ring Modifications: Introduce substituents (e.g., hydroxyl or methyl groups) to modulate steric and electronic effects. shows that 4-piperidone derivatives improve receptor affinity .
  • Oxadiazole Bioisosteres: Replace the oxadiazole with triazole or thiadiazole to fine-tune lipophilicity and hydrogen-bonding capacity .
  • Protease Profiling: Screen against panels of related enzymes (e.g., kinases) to identify off-target effects. Use selectivity indices (IC50 ratios) to prioritize leads .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Emergency Procedures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

How can structure-activity relationship (SAR) studies focus on the oxadiazole moiety improve pharmacological properties?

Advanced Research Question
Methodological Answer:
Design analogs with systematic modifications:

Modification TypeExampleImpact on Activity
Substituent Position4-Methylphenyl → 3,4-DichlorophenylEnhanced enzyme inhibition
Ring ExpansionOxadiazole → 1,3,4-ThiadiazoleImproved metabolic stability
Electron-Withdrawing GroupsNitro or cyano substituentsIncreased binding affinity

Validate using in vitro assays (e.g., IC50 determination) and ADMET predictions (e.g., hepatic clearance via CYP450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.